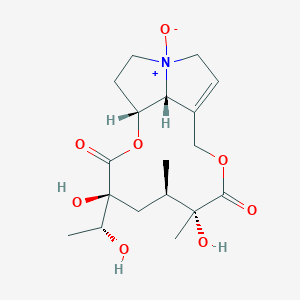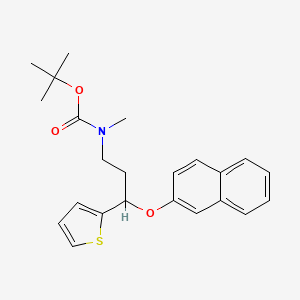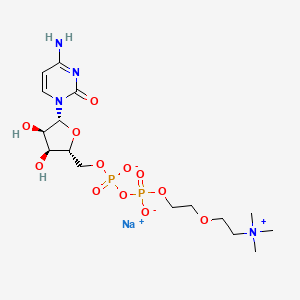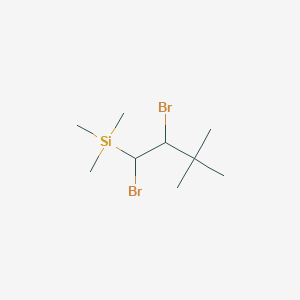
N-Boc Gatifloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring in Gatifloxacin. This modification is often used in organic synthesis to protect the amine group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Gatifloxacin typically involves the protection of the amine group in Gatifloxacin with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Starting Material: Gatifloxacin.
Reagent: Di-tert-butyl dicarbonate (Boc2O).
Solvent: Anhydrous dichloromethane (DCM).
Catalyst: 4-Dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
The reaction proceeds as follows:
- Dissolve Gatifloxacin in anhydrous dichloromethane.
- Add di-tert-butyl dicarbonate and 4-dimethylaminopyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors and automated systems to control reaction conditions.
Purification: Employing industrial-scale chromatography or crystallization techniques.
Quality Control: Ensuring the purity and consistency of the product through rigorous analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
N-Boc Gatifloxacin can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Oxidation and Reduction: Potential oxidation of the methoxy group or reduction of the carbonyl group in the quinolone ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Gatifloxacin: Resulting from the removal of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution at the piperazine ring.
Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.
科学研究应用
N-Boc Gatifloxacin is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of novel fluoroquinolone derivatives with potential antibacterial activity.
Biological Studies: Investigating the structure-activity relationship (SAR) of fluoroquinolones.
Pharmaceutical Development: Developing new formulations and drug delivery systems.
Chemical Biology: Studying the interactions of fluoroquinolones with bacterial enzymes and cellular targets.
作用机制
The mechanism of action of N-Boc Gatifloxacin is similar to that of Gatifloxacin. It involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The Boc protecting group does not significantly alter the antibacterial activity but provides a means to modify the compound for further chemical transformations.
相似化合物的比较
N-Boc Gatifloxacin can be compared with other fluoroquinolone derivatives, such as:
Gatifloxacin: The parent compound without the Boc protecting group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar spectrum of activity.
Gemifloxacin: A fluoroquinolone with enhanced activity against respiratory pathogens.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which allows for selective chemical modifications and the synthesis of novel derivatives. This makes it a valuable intermediate in medicinal chemistry and pharmaceutical research.
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6/c1-13-11-26(8-9-27(13)23(32)34-24(2,3)4)19-17(25)10-15-18(21(19)33-5)28(14-6-7-14)12-16(20(15)29)22(30)31/h10,12-14H,6-9,11H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLIWMMICEQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)


![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)

![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)


